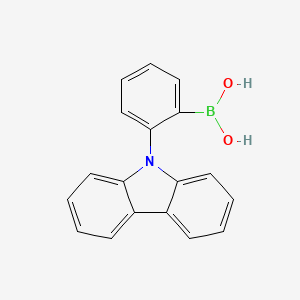

(2-(9H-carbazol-9-yl)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-carbazol-9-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BNO2/c21-19(22)15-9-3-6-12-18(15)20-16-10-4-1-7-13(16)14-8-2-5-11-17(14)20/h1-12,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWDMWMXFNHYLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1N2C3=CC=CC=C3C4=CC=CC=C42)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189047-28-6 | |

| Record name | 2-(9H-Carbazol-9-yl)phenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-(9H-carbazol-9-yl)phenyl)boronic acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

(2-(9H-carbazol-9-yl)phenyl)boronic acid is a versatile organic compound that has garnered significant interest in the fields of materials science and medicinal chemistry. Its unique molecular architecture, combining a carbazole moiety with a phenylboronic acid group, imparts favorable electronic and reactive properties. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in organic light-emitting diodes (OLEDs) and as a crucial building block in Suzuki-Miyaura cross-coupling reactions.

Molecular Structure and Physicochemical Properties

This compound is an off-white crystalline solid. The molecule consists of a carbazole ring system linked to a phenylboronic acid at the ortho position of the phenyl ring. This specific substitution pattern influences the compound's steric and electronic characteristics, which in turn dictate its reactivity and photophysical behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1189047-28-6 | [1] |

| Molecular Formula | C₁₈H₁₄BNO₂ | [1] |

| Molecular Weight | 287.12 g/mol | [1] |

| Appearance | Off-white to almost white powder/crystal | |

| Boiling Point (Predicted) | 467.1 ± 51.0 °C | [1] |

| Density (Predicted) | 1.20 ± 0.1 g/cm³ | [1] |

| Storage Temperature | Room Temperature, Inert Atmosphere | [1] |

The boronic acid functional group makes the compound a mild Lewis acid and enables its participation in a variety of chemical transformations. The carbazole unit is known for its excellent hole-transporting properties and high thermal stability, making it a desirable component in organic electronic materials[2].

Synthesis of this compound

The synthesis of this compound is typically a two-step process, starting with the N-arylation of carbazole followed by a lithium-halogen exchange and borylation.

Experimental Protocol: Synthesis

Step 1: Synthesis of 9-(2-bromophenyl)-9H-carbazole [3]

-

To a flask containing N,N-dimethylformamide (DMF), add carbazole, ortho-bromoiodobenzene, potassium carbonate, and a catalytic amount of cuprous iodide (CuI).

-

Heat the reaction mixture to 140°C and stir for 48 hours under an inert atmosphere.

-

After cooling, pour the reaction mixture into water to precipitate the product.

-

Collect the solid, dissolve it in dichloromethane, and purify by column chromatography to yield 9-(2-bromophenyl)-9H-carbazole as a white solid.

Step 2: Synthesis of this compound [1]

-

Dissolve 9-(2-bromophenyl)-9H-carbazole in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under an inert atmosphere.

-

Slowly add a solution of n-butyllithium in hexanes and stir the mixture for 1.5 to 2 hours at -78°C.

-

Add triisopropyl borate dropwise and allow the reaction to slowly warm to room temperature, stirring for at least 8 hours.

-

Quench the reaction by adding dilute hydrochloric acid.

-

Extract the product with ethyl acetate. The organic layer is then washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by crystallization to afford this compound.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically between 7.0 and 8.5 ppm) corresponding to the protons of the carbazole and phenyl rings. The protons on the phenyl ring will be influenced by the presence of both the carbazole and boronic acid groups. The ¹³C NMR spectrum will similarly display a series of signals in the aromatic region (around 110-150 ppm)[4].

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key vibrational modes. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the boronic acid group. Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹. The B-O stretching vibration typically appears as a strong band in the 1300-1400 cm⁻¹ region. Aromatic C=C stretching vibrations will be observed in the 1400-1600 cm⁻¹ range[5][6].

UV-Visible and Photoluminescence Spectroscopy: Carbazole-containing compounds are known for their distinct electronic absorption and emission properties. The UV-Vis absorption spectrum of this compound in solution is expected to show strong absorption bands in the UV region, corresponding to π-π* transitions of the carbazole and phenyl moieties[7][8]. The photoluminescence spectrum will likely exhibit emission in the blue or near-UV region, characteristic of many carbazole derivatives[9].

Key Applications

Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is its use as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.

Optimized Protocol for Suzuki-Miyaura Coupling: While the optimal conditions can vary depending on the specific substrates, a general protocol for the Suzuki-Miyaura coupling of an aryl halide with this compound is as follows[10][11][12]:

-

In a reaction vessel, combine the aryl halide, this compound (typically 1.1 to 1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a Buchwald-type precatalyst), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Add a degassed solvent system, such as a mixture of toluene, ethanol, and water, or dioxane and water.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) to a temperature typically ranging from 80 to 110°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate it.

-

Purify the crude product by column chromatography or recrystallization.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions such as protodeboronation[11].

Organic Light-Emitting Diodes (OLEDs)

The carbazole moiety in this compound makes it and its derivatives highly suitable for applications in OLEDs. Carbazole-based materials are known for their high triplet energy, good thermal stability, and excellent hole-transporting capabilities, which are essential for efficient OLED performance[2][13]. This compound can be used as a building block for synthesizing host materials, emitter materials, or materials for the hole transport layer in OLED devices[3][9].

Derivatives of this compound can be designed to have specific electronic properties, such as a high triplet energy level, which is crucial for hosting phosphorescent emitters to achieve high quantum efficiencies[13]. The incorporation of this boronic acid into larger conjugated systems allows for the fine-tuning of the emission color and charge transport properties of the resulting materials, leading to improved device performance, including high efficiency and long operational lifetimes[2][3].

Safety and Handling

This compound, like other boronic acids, should be handled with care in a well-ventilated area or in a fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Based on general data for boronic acids, this compound may cause skin and serious eye irritation[14]. In case of contact, rinse the affected area with plenty of water. If irritation persists, seek medical attention.

Storage: Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation[1]. Boronic acids can be sensitive to moisture and air.

Conclusion

This compound is a valuable and versatile building block in modern organic chemistry and materials science. Its unique combination of a reactive boronic acid functionality and the favorable electronic and thermal properties of the carbazole moiety makes it a key intermediate for the synthesis of complex organic molecules and advanced materials. Its prominent roles in Suzuki-Miyaura cross-coupling reactions and in the development of high-performance OLEDs highlight its significance for researchers and scientists in both academic and industrial settings. Further exploration of its properties and applications is likely to lead to new innovations in drug discovery and organic electronics.

References

Click to expand

- B-[2-(9H-Carbazol-9-yl)phenyl]boronic Acid? - FAQ - Guidechem. (URL not available)

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. ([Link])

- Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids - Benchchem. (URL not available)

-

Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC - NIH. ([Link])

-

Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores - MDPI. ([Link])

- 2-(9H-Carbazol-9-yl)phenylboronic Acid (contains varying amounts of Anhydride). (URL not available)

- Sourcing High-Quality (9-Phenyl-9H-carbazol-3-yl)boronic Acid for Your OLED Material Synthesis Needs - NINGBO INNO PHARMCHEM CO.,LTD. (URL not available)

-

Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification - MDPI. ([Link])

- (9-Phenyl-9H-carbazol-4-yl)boronic acid - Smolecule. (URL not available)

-

Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC. ([Link])

-

Optimization of reaction conditions for the Suzuki-Miyaura coupling - ResearchGate. ([Link])

-

Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. ([Link])

-

Results from TGA/DSC thermal analyses for a series of functionalised benzene–diboronic acids (Adapted from ref. 58 and 59) - ResearchGate. ([Link])

-

a UV–vis absorption spectrum, fluorescence excitation, and emission... - ResearchGate. ([Link])

-

(9-Phenyl-9H-carbazol-3-yl)boronic acid | CAS#:854952-58-2 | Chemsrc. ([Link])

-

Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method | Request PDF - ResearchGate. ([Link])

- 4-(9H-Carbazol-9-yl)phenylboronic Acid (contains varying amounts of Anhydride). (URL not available)

-

Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. ([Link])

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ([Link])

-

Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature - MDPI. ([Link])

-

(PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ([Link])

-

FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom).. ([Link])

-

(2-(9H-carbazol-9-yl)ethyl)phosphonic acid - PubChem. ([Link])

-

4-(9H-Carbazol-9-yl)phenylboronic acid (contains varying amounts of An - Chem-Impex. ([Link])

- Comparative Thermal Analysis of 9-Phenylcarbazole Derivatives: A Guide for Researchers - Benchchem. (URL not available)

-

UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method - MDPI. ([Link])

-

13 C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles - ResearchGate. ([Link])

-

Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed. ([Link])

- 5 Combination of 1H and 13C NMR Spectroscopy. (URL not available)

-

Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method - PNCA Lab. ([Link])

-

Simultaneous Thermal Analyzer (STA/TGA-DSC). ([Link])

-

Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC - PubMed Central. ([Link])

-

FTIR spectrum of 9H-carbazole-9-carbothioic methacrylic thioanhydride - ResearchGate. ([Link])

-

Safety Data Sheet: Phenylboronic acid - Carl ROTH. ([Link])

-

9H-Carbazole, 9-phenyl- - the NIST WebBook. ([Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Complementarity fusion of boron-oxygen and carbazole blocks enables narrowband blue OLEDs with high performance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tsapps.nist.gov [tsapps.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. (2-(9H-carbazol-9-yl)ethyl)phosphonic acid | C14H14NO3P | CID 154704302 - PubChem [pubchem.ncbi.nlm.nih.gov]

(2-(9H-carbazol-9-yl)phenyl)boronic acid CAS number and structure

An In-Depth Technical Guide to (2-(9H-Carbazol-9-yl)phenyl)boronic Acid: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

Abstract

This compound is a versatile bifunctional organic compound that has garnered significant interest across multiple scientific disciplines. Characterized by a carbazole moiety linked to a phenylboronic acid at the ortho position, this molecule serves as a pivotal building block in organic synthesis, a key component in the fabrication of advanced materials for optoelectronics, and a valuable intermediate in the development of novel pharmaceutical agents. This guide provides an in-depth exploration of its synthesis, physicochemical properties, and core applications, offering field-proven insights and detailed experimental protocols for researchers, chemists, and professionals in drug development.

Compound Identification and Physicochemical Properties

This compound is an aromatic boronic acid featuring a rigid, electron-rich carbazole unit. This unique structural arrangement imparts specific steric and electronic properties that are highly sought after in modern chemistry. The ortho-substitution pattern influences the dihedral angle between the phenyl and carbazole rings, which can be critical for tuning the photophysical properties of derived materials.

| Property | Value | Reference |

| CAS Number | 1189047-28-6 | [1][] |

| Molecular Formula | C₁₈H₁₄BNO₂ | [][3] |

| Molecular Weight | 287.12 g/mol | [][3] |

| IUPAC Name | This compound | [] |

| Synonyms | 2-(9H-Carbazol-9-yl)benzeneboronic acid, B-[2-(9H-Carbazol-9-yl)phenyl]boronic acid | [1][3] |

| Appearance | White to off-white crystalline powder | [1][4] |

| Storage | Inert atmosphere, room temperature | [3] |

Synthesis and Purification: A Validated Two-Step Protocol

The synthesis of this compound is reliably achieved through a two-step process commencing with the N-arylation of carbazole, followed by a lithium-halogen exchange and subsequent borylation.[4][5] This methodology ensures high yields and purity, critical for subsequent applications.

Caption: A validated two-step synthesis workflow for the target compound.

Step 1: Synthesis of 9-(2-bromophenyl)-9H-carbazole

This initial step involves a copper-catalyzed N-arylation, a variant of the Ullmann condensation.

-

Protocol:

-

To a flask containing anhydrous N,N-dimethylformamide (DMF), add carbazole (1 eq), potassium carbonate (4 eq), and cuprous iodide (0.05 eq).[5]

-

Purge the flask with an inert gas (e.g., argon or nitrogen).

-

Add ortho-bromoiodobenzene (3 eq) to the mixture.[5]

-

Heat the reaction mixture to 140°C and stir for 48 hours.[5]

-

After cooling, pour the mixture into water to precipitate the product.

-

Dissolve the resulting solid in dichloromethane, filter, and purify using column chromatography to yield the intermediate as a white solid.[5]

-

-

Expert Insights:

-

Causality: The use of a copper(I) iodide catalyst is essential for activating the C-I bond of the aryl halide, facilitating the nucleophilic attack by the deprotonated carbazole nitrogen. Potassium carbonate acts as the base to deprotonate the carbazole N-H. DMF is chosen as the solvent due to its high boiling point and ability to dissolve the reactants. An excess of the dihalobenzene is used to drive the reaction towards the mono-arylated product.

-

Step 2: Synthesis of this compound

The second step converts the aryl bromide intermediate into the target boronic acid.

-

Protocol:

-

Dissolve 9-(2-bromophenyl)-9H-carbazole (1 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere.[4][5]

-

Cool the solution to -78°C using a dry ice/acetone bath.[4][5]

-

Add n-butyllithium (1.1 eq, e.g., 2.5M solution in hexanes) dropwise, and stir the mixture at -78°C for 1.5-2 hours.[4][5]

-

While maintaining the low temperature, add triisopropyl borate or trimethyl borate (1.1 eq) dropwise.[5]

-

Allow the reaction to slowly warm to room temperature and stir for at least 8 hours.[5]

-

Quench the reaction by carefully adding dilute hydrochloric acid (e.g., 2M HCl).[4][5]

-

Extract the product with ethyl acetate. Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Expert Insights:

-

Causality: The extremely low temperature (-78°C) is critical to control the reactivity of the highly basic n-butyllithium and the resulting aryllithium intermediate, preventing side reactions. Anhydrous conditions are mandatory as organolithium reagents react violently with water. The borate ester acts as the electrophile, which, upon reacting with the aryllithium species, forms a boronate ester. The final acidic workup hydrolyzes this ester to yield the desired boronic acid.

-

Core Applications in Research and Development

The utility of this compound stems from its dual functionality, making it a powerful tool in constructing complex molecular architectures.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a premier reagent for Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forms carbon-carbon bonds.[6] It enables the precise installation of the bulky and electronically active 2-(carbazol-9-yl)phenyl group onto various molecular scaffolds.

-

Mechanism Overview: The reaction proceeds via a palladium catalyst through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The boronic acid must first be activated by a base to facilitate the transmetalation step.[7]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Generic Protocol:

-

In a reaction vessel, combine the aryl halide (1 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

-

Degas the mixture and place it under an inert atmosphere.

-

Heat the reaction to 80-110°C until completion, monitored by TLC or GC-MS.

-

Perform an aqueous workup, extract the product, and purify by chromatography or recrystallization.

-

Materials Science and Optoelectronics

Carbazole derivatives are renowned for their excellent hole-transporting capabilities, high thermal stability, and wide bandgaps, making them ideal for organic electronics.[8] this compound is used to synthesize advanced materials for:

-

Organic Light-Emitting Diodes (OLEDs): It serves as a building block for host materials, emitting layers, and hole-transport layers, contributing to enhanced device efficiency and stability.[9][10]

-

Organic Photovoltaics (OPVs): The electronic properties of the carbazole unit are leveraged in designing donor materials for solar cells.[8]

Drug Discovery and Medicinal Chemistry

The carbazole nucleus is considered a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. This boronic acid provides a direct route to incorporate the 2-(carbazol-9-yl)phenyl moiety into potential drug candidates.[3][8] This is particularly relevant for:

-

Targeted Drug Therapies: The Suzuki coupling allows for the precise construction of complex molecules designed to interact with specific biological targets like enzymes or receptors.

-

Boron-Containing Drugs: Phenylboronic acids themselves can exhibit biological activity, for instance, by forming reversible covalent bonds with diols present in biological molecules like sugars and glycoproteins.[8][11]

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed.

-

Hazards: Causes skin and serious eye irritation.[1]

-

Handling: Use in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation, particularly of the boronic acid group.[3]

Conclusion

This compound is a high-value chemical tool with a well-defined and accessible synthetic route. Its strategic importance is evident in its widespread application as a versatile building block for Suzuki-Miyaura cross-coupling reactions. This utility directly translates into the streamlined development of novel materials for advanced OLED technologies and the synthesis of complex molecular architectures for pharmaceutical research. This guide provides the foundational knowledge and practical protocols necessary for scientists to effectively harness the potential of this powerful reagent in their research and development endeavors.

References

- 1. 2-(9H-Carbazol-9-yl)phenylboronic Acid | 1189047-28-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. fr.runyvmat.com [fr.runyvmat.com]

- 4. B-[2-(9H-Carbazol-9-yl)phenyl]boronic acid | 1189047-28-6 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. chemimpex.com [chemimpex.com]

- 9. Buy (9-Phenyl-9H-carbazol-4-yl)boronic acid [smolecule.com]

- 10. chemimpex.com [chemimpex.com]

- 11. japsonline.com [japsonline.com]

Foreword: Bridging Molecular Design with Functional Application

An In-depth Technical Guide to the Photophysical Properties of Carbazole-Based Boronic Acids

As a Senior Application Scientist, my focus lies at the intersection of molecular innovation and practical utility. Carbazole-based boronic acids represent a fascinating class of molecules where elegant photophysics translates directly into powerful analytical tools. This guide is designed for researchers, chemists, and drug development professionals who seek to understand not just what these compounds do, but how and why they do it. We will move beyond a simple recitation of facts to explore the causal relationships between molecular structure, photophysical behavior, and sensing performance. The protocols and mechanisms detailed herein are presented as self-validating systems, grounded in established principles to ensure both accuracy and reproducibility in your own investigations.

The Core Architecture: Why Carbazole and Boronic Acid?

The power of these molecules stems from the synergistic combination of two distinct chemical entities: the carbazole core and the boronic acid functional group.

-

The Carbazole Fluorophore: Carbazole is a robust, nitrogen-containing heterocyclic aromatic compound. Its rigid, planar structure and extensive π-conjugated system are responsible for its intrinsically strong fluorescence and high charge mobility.[1][2] Many carbazole derivatives exhibit impressive fluorescence quantum yields (ΦF), often approaching 1.00, making them exceptionally bright emitters.[3] Furthermore, their excellent thermal and chemical stability makes them ideal scaffolds for building durable molecular sensors and electronic materials.[1][4]

-

The Boronic Acid Receptor: The boronic acid group, -B(OH)₂, is a uniquely versatile Lewis acid that can reversibly form covalent bonds with 1,2- or 1,3-diols to create five- or six-membered cyclic esters.[5] This specific interaction is the cornerstone of its utility in molecular recognition, particularly for biologically crucial molecules like saccharides (e.g., glucose) and glycoproteins.[5][6]

By tethering the boronic acid receptor to the carbazole fluorophore, we create a system where a biological binding event can be transduced into a measurable optical signal.

Fundamental Photophysical Principles

Upon absorbing a photon of appropriate energy, a carbazole-based boronic acid is promoted to an electronically excited state. The subsequent relaxation pathways determine its observable photophysical properties.

-

Absorption and Emission: The primary absorption bands in these molecules typically arise from spin-allowed π–π* electronic transitions within the carbazole core.[7] The exact wavelength of maximum absorption (λabs) and emission (λem) can be finely tuned by chemical modification. Substituents on the carbazole ring or conjugation with other aromatic systems can extend the π-system, generally leading to a bathochromic (red) shift in both absorption and emission spectra.[8][9]

-

Fluorescence Quantum Yield (ΦF): This critical parameter quantifies the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. Carbazole itself is a highly efficient fluorophore, and its derivatives can retain this property.[2][3] However, the quantum yield is highly sensitive to the molecule's structure and environment, as various non-radiative decay pathways can compete with fluorescence, effectively quenching the emission.

-

Solvatochromism and Intramolecular Charge Transfer (ICT): In many designs, the carbazole unit acts as an electron donor (D) and the boronic acid, often in conjunction with other groups, acts as an electron acceptor (A).[8][10] In these D-π-A systems, photoexcitation can induce a significant shift of electron density from the carbazole donor to the acceptor moiety, a process known as Intramolecular Charge Transfer (ICT).[11][12] This charge-separated excited state is more polar than the ground state and is therefore stabilized by polar solvents. Consequently, the emission energy decreases in more polar solvents, resulting in a red-shifted emission. This solvent-dependent shift is called solvatochromism and is a key indicator of an ICT process.

Key Sensing Mechanisms: Translating Binding to Signal

The genius of these compounds lies in their ability to modulate the carbazole's fluorescence in response to analyte binding. Several distinct mechanisms can be engineered to achieve this.

Photoinduced Electron Transfer (PET)

PET is the most common mechanism for "turn-on" fluorescence sensing. The sensor is designed with the carbazole fluorophore, a spacer, and a receptor unit (boronic acid plus a tertiary amine).

-

The "Off" State: In the absence of an analyte, the boronic acid is in its neutral, trigonal planar state. The lone pair of electrons on the adjacent nitrogen atom is available to quench the excited state of the carbazole fluorophore through electron transfer.[13][14] This provides a highly efficient non-radiative decay pathway, resulting in very weak fluorescence.

-

The "On" State: When a diol analyte like glucose binds to the boronic acid, a cyclic boronate ester is formed. This changes the boron center's hybridization from sp² to sp³, making it more electron-deficient. This increased Lewis acidity causes the boron to form a dative bond with the adjacent nitrogen, making the nitrogen's lone pair unavailable for quenching.[15] The PET pathway is blocked, non-radiative decay is suppressed, and intense fluorescence from the carbazole is restored.[13]

A less common but important variation is the "d-PET" or "reverse PET" effect. Here, the carbazole fluorophore itself acts as the electron donor, and the protonated amine/boronic acid group serves as the electron acceptor.[16][17] This can result in an inverted fluorescence response to pH changes, with diminished emission at acidic pH and intensified emission at neutral or basic pH.[16][18]

Aggregation-Induced Emission (AIE)

While many fluorophores suffer from quenching in high concentrations or the solid state (Aggregation-Caused Quenching), some carbazole derivatives exhibit the opposite effect: Aggregation-Induced Emission (AIE).[19]

-

Mechanism: In dilute solutions, these molecules are weakly fluorescent because flexible parts of the molecule (e.g., rotating phenyl rings) undergo constant motion, providing a non-radiative pathway for the excited state to relax.[20][21] In an aggregated state or when bound to a target that restricts this motion, these intramolecular rotations are hindered. This blockage of non-radiative channels forces the excited state to decay radiatively, leading to a dramatic increase in fluorescence intensity.[22]

-

Sensing Application: An AIE-based sensor can be designed to be soluble and non-fluorescent on its own. Upon interaction with an analyte like glucose, the formation of complexes can induce aggregation.[20][21] The resulting aggregates restrict molecular motion and "turn on" a bright fluorescence signal, often accompanied by the formation of an excimer emission at a longer wavelength.[22]

Experimental Characterization: A Validated Workflow

A rigorous and systematic approach is essential to accurately characterize the photophysical properties of these compounds.

Protocol: UV-Vis Absorption Spectroscopy

-

Causality: This is the first and most fundamental measurement. It identifies the electronic transitions of the molecule and determines the optimal excitation wavelength (λmax) for subsequent fluorescence experiments, ensuring maximal signal.

-

Methodology:

-

Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the purified compound in a spectroscopic grade solvent (e.g., DMSO, THF, MeCN).[9]

-

Working Solution: Prepare a dilute working solution (e.g., 1-10 µM) from the stock. The final absorbance at λmax should ideally be between 0.1 and 1.0.

-

Measurement: Use a dual-beam spectrophotometer. Record a baseline spectrum using a cuvette containing only the solvent. Then, record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-600 nm).

-

Analysis: Identify the wavelength of maximum absorbance, λmax.

-

Protocol: Fluorescence Quantum Yield (ΦF) Determination

-

Causality: This protocol quantifies the emission efficiency, a key performance metric for any fluorophore. The relative method is used as it provides a robust and validated comparison against a known standard, minimizing systematic errors from instrument parameters.

-

Methodology (Relative Method using a Standard):

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and absorption/emission profiles that overlap with the sample (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54; or Anthracene in ethanol, ΦF = 0.27).[2][8]

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. It is critical that the absorbance at the chosen excitation wavelength is kept below 0.1 for all solutions to prevent inner-filter effects.

-

Spectra Acquisition: Using a spectrofluorometer, record the absorption and fluorescence emission spectra for each solution. Excite both the sample and the standard at the same wavelength.

-

Data Analysis: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard. The quantum yield is calculated using the following equation:

Φsample = Φstd × (Isample / Istd) × (Astd / Asample) × (n²sample / n²std)

Where:

-

Φ is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

-

Protocol: Analyte Sensing via Fluorescence Titration

-

Causality: This experiment directly tests the molecule's function as a sensor. By systematically varying the analyte concentration, we can quantify the binding affinity (K) and the limit of detection (LOD), which are the ultimate measures of sensor performance.

-

Methodology:

-

Buffer Preparation: Prepare a buffered aqueous solution at a pH relevant for the application. The pH is critical as the pKa of boronic acid is typically around 9, meaning it is most effective at binding diols in slightly alkaline conditions.[20]

-

Sensor Solution: Prepare a solution of the carbazole-boronic acid sensor at a fixed concentration (e.g., 5-10 µM) in the buffer.

-

Titration: Record the initial fluorescence spectrum of the sensor solution. Then, make successive additions of a concentrated stock solution of the analyte (e.g., glucose). After each addition, allow the solution to equilibrate and record the new fluorescence spectrum.[22]

-

Analysis: Plot the fluorescence intensity at the emission maximum against the analyte concentration. This titration curve can be used to calculate the binding constant (e.g., using a Benesi-Hildebrand plot or non-linear regression fitting).[21] The limit of detection (LOD) can be calculated based on the standard deviation of the blank signal.

-

Data Summary: Representative Photophysical Properties

The properties of these molecules are highly dependent on their specific structure and the solvent environment.

| Compound Type | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | ΦF | Key Feature | Reference(s) |

| Simple N-Aryl Carbazole Boronic Acid | THF | ~330-350 | ~360-390 | ~2500-4000 | High (~0.8) | Basic Fluorophore | [2][23] |

| D-π-A Carbazole Boron Complex | Toluene | ~400 | ~480 | ~4000 | High (~0.9) | ICT Character | [8][10] |

| Carbazole Pyridinium Boronic Acid (AIE-gen) | Water | ~350 | ~517 (aggregated) | > 10000 | Low -> High | AIE, Excimer | [20][21][22] |

| Carbazole-Amine Boronic Acid (PET Sensor) | Buffer | ~310 | ~375 | ~6000 | Low -> High | PET "Turn-On" | [16][18] |

Concluding Remarks and Future Outlook

Carbazole-based boronic acids are a testament to the power of rational molecular design. By understanding the interplay of fundamental photophysical mechanisms—PET, ICT, and AIE—we can create highly sensitive and selective fluorescent sensors for a range of important analytes. Their primary application to date has been in the detection of saccharides for diabetes monitoring and other biomedical diagnostics.[6][20]

The future of this field is bright. Key areas of development will likely include:

-

Pushing to the Red/NIR: Designing sensors that operate in the red or near-infrared spectral window to allow for deeper tissue penetration and reduced background autofluorescence in biological imaging.

-

Enhancing Selectivity: Developing multi-boronic acid systems or incorporating chiral elements to achieve higher selectivity for specific complex carbohydrates or enantiomers.[18]

-

Advanced Materials: Leveraging the excellent electronic properties of the carbazole core to integrate these sensing moieties into advanced materials for organic electronics, such as OLEDs and organic solar cells.[4][24]

By continuing to merge synthetic creativity with a deep understanding of photophysics, the potential for carbazole-based boronic acids to solve complex challenges in diagnostics, imaging, and materials science will undoubtedly continue to grow.

References

-

Hosseinzadeh, R., et al. (2022). A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission. RSC Advances, 12, 26201-26205. [Link]

-

Gao, Y., et al. (2010). Effect of the electron donor/acceptor orientation on the fluorescence transduction efficiency of the d-PET effect of carbazole-based fluorescent boronic acid sensors. The Journal of Organic Chemistry, 75(8), 2586-2597. [Link]

-

Hosseinzadeh, R., et al. (2022). A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission. ResearchGate. [Link]

-

Gao, Y., et al. (2010). Effect of the Electron Donor/Acceptor Orientation on the Fluorescence Transduction Efficiency of the d-PET Effect of Carbazole-Based Fluorescent Boronic Acid Sensors. The Journal of Organic Chemistry. [Link]

-

Zhao, Y., et al. Distinguishing the Quantum Yield and Lifetime of Carbazole‐Based Room‐Temperature Phosphorescence Materials: QM/MM Study. ResearchGate. [Link]

-

Wu, Q., et al. (2019). Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore. Frontiers in Chemistry. [Link]

-

Wu, Q., et al. (2019). Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore. PMC - NIH. [Link]

-

Hosseinzadeh, R. The synthesis of new boronic acid fluorescent chemosensors based on carbazole for sugars. University of Mazandaran. [Link]

-

Wang, L., et al. (2015). A boron-containing carbazole dimer: synthesis, photophysical properties and sensing properties. Organic & Biomolecular Chemistry, 13(2), 488-494. [Link]

-

Chi, L., et al. (2005). 3,6-Disubstituted Carbazole-Based Bisboronic Acids with Unusual Fluorescence Transduction as Enantioselective Fluorescent Chemosensors for Tartaric Acid. The Journal of Organic Chemistry, 70(22), 8741-8746. [Link]

-

Zhang, Y., et al. (2019). Intermolecular interactions boost aggregation induced emission in carbazole Schiff base derivatives. Organic & Biomolecular Chemistry, 17(3), 578-586. [Link]

-

Al-Attar, H., et al. (2012). CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES. ResearchGate. [Link]

-

Li, H., et al. (2018). The Progress of Selective Fluorescent Chemosensors by Boronic Acid. ResearchGate. [Link]

-

Hosseinzadeh, R., et al. (2022). A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission. RSC Publishing. [Link]

-

Lee, S., et al. (2021). Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores. PubMed Central. [Link]

-

Zhang, X., et al. (2021). 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. ResearchGate. [Link]

-

Grigalevicius, S., et al. (2012). Synthesis of carbazole derivatives with high quantum yield and high glass transition temperature. ResearchGate. [Link]

-

James, T. D., et al. (1994). Boronic acid based photoinduced electron transfer (PET) fluorescence sensors for saccharides. New Journal of Chemistry. [Link]

-

Sas, E.B., et al. (2016). Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. PNCA Lab. [Link]

-

Lacina, K., et al. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. ResearchGate. [Link]

-

Wang, S., et al. (2021). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. NIH National Library of Medicine. [Link]

-

Cueto, M., et al. (2020). The photochemistry and photophysics of benzoyl-carbazole. Physical Chemistry Chemical Physics. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Carbazole Boronic Acid Derivatives in Advanced Materials. NINGBO INNO PHARMCHEM CO.,LTD. Website. [Link]

-

Stunneck, J., et al. (2021). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents. MDPI. [Link]

-

Ben Bechir, M., et al. (2016). Solvent effects on optical and electronic properties of carbazole benzothiazole based bipolar compound: TD-DFT/PCM approach. Journal of Theoretical and Applied Physics. [Link]

-

Ladeira, S., et al. (2025). Advances in Π‐Conjugated Benzothiazole and Benzoxazole‐Boron Complexes: Exploring Optical and Biomaterial Applications. NIH National Library of Medicine. [Link]

-

Kivala, M., & Diederich, F. (2023). Carbazole/fluorene-substituted 5-phenyl-2,2′-bipyridine D–π–A fluorophores: photophysical data, hyperpolarizability and CT-indices. New Journal of Chemistry. [Link]

-

James, T. D., et al. (1994). Novel Photoinduced Electron-transfer Sensor for Saccharides based on the Interaction of Boronic Acid and Amine. Lookchem. [Link]

-

Ghosh, A., et al. (2020). Carbazole-Based Porphyrins: Synthesis, Structure-Photophysical Property Correlations, and Mercury Ion Sensing. PubMed. [Link]

-

Metola, P., et al. (2025). Solvent Effects in Boronic Acid-Diol Binding. PubMed. [Link]

-

Blouin, N., et al. (2010). Carbazole-based polymers for organic photovoltaic devices. Chemical Society Reviews. [Link]

-

Rajan, P., & Rajagopal, G. (2022). Synthesis, Characterization and Solvent Effect on the Absorption of Carbanionic Sigma Complex. Oriental Journal of Chemistry. [Link]

Sources

- 1. Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. pncalab.com [pncalab.com]

- 10. A boron-containing carbazole dimer: synthesis, photophysical properties and sensing properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carbazole/fluorene-substituted 5-phenyl-2,2′-bipyridine D–π–A fluorophores: photophysical data, hyperpolarizability and CT-indices - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Boronic acid based photoinduced electron transfer (PET) fluorescence sensors for saccharides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. lookchem.com [lookchem.com]

- 16. Effect of the electron donor/acceptor orientation on the fluorescence transduction efficiency of the d-PET effect of carbazole-based fluorescent boronic acid sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Intermolecular interactions boost aggregation induced emission in carbazole Schiff base derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04110C [pubs.rsc.org]

- 23. mdpi.com [mdpi.com]

- 24. Carbazole-based polymers for organic photovoltaic devices - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Thermal Stability of (2-(9H-carbazol-9-yl)phenyl)boronic Acid

Abstract

(2-(9H-Carbazol-9-yl)phenyl)boronic acid is a pivotal building block in the synthesis of advanced organic materials, particularly for applications in organic light-emitting diodes (OLEDs) and as a key intermediate in pharmaceutical research.[1][2] Its utility is derived from the unique electronic properties of the carbazole moiety combined with the versatile reactivity of the boronic acid group.[1] However, the successful application and reliable performance of materials derived from this compound are intrinsically linked to its thermal stability. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the thermal stability of this compound, offering a foundational understanding for researchers, scientists, and drug development professionals. While specific experimental thermal analysis data for this compound is not extensively available in public literature, this guide establishes a robust framework based on the known behavior of analogous arylboronic acids and N-aryl carbazole derivatives. We will delve into the principal degradation pathways, outline detailed experimental protocols for characterization, and discuss potential strategies for stabilization.

Introduction: The Significance of Thermal Stability

The thermal stability of an active pharmaceutical ingredient (API) or a material precursor like this compound is a critical quality attribute. It dictates the compound's shelf-life, processing parameters, and ultimately, the performance and safety of the final product.[3] For pharmaceutical applications, uncontrolled thermal decomposition can lead to the formation of potentially toxic impurities. In the realm of materials science, particularly for OLEDs, thermal stability is paramount for the longevity and efficiency of the device, as the fabrication process often involves thermal evaporation under high vacuum.[2] The carbazole unit is known to impart excellent thermal and morphological stability to molecules.[2]

This guide will address the core principles of thermal degradation as they apply to this specific molecule, providing the necessary tools for a thorough experimental investigation.

Theoretical Underpinnings of Thermal Degradation in Arylboronic Acids

The thermal degradation of arylboronic acids, including this compound, is primarily governed by two well-documented pathways: thermal dehydration to form boroxines and protodeboronation.

Thermal Dehydration: The Formation of Boroxines

The most common thermal degradation pathway for boronic acids in the solid state is an intermolecular dehydration to form the corresponding boroxine, a six-membered ring containing alternating boron and oxygen atoms. This process is a condensation reaction where three molecules of the boronic acid eliminate three molecules of water.

The presence of this compound being commercially available with varying amounts of its anhydride strongly suggests that this dehydration process occurs readily.[4]

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a complete visual representation.

This dehydration is a reversible process, and the presence of moisture can shift the equilibrium back towards the boronic acid. However, under thermal stress and in a dry environment, the formation of the boroxine is favored.

Protodeboronation: Cleavage of the Carbon-Boron Bond

Protodeboronation is a degradation pathway where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This reaction is often facilitated by moisture and can be accelerated by acidic or basic conditions.[5] While more commonly observed in solution, it can also occur in the solid state, particularly in the presence of adsorbed water. For this compound, this would result in the formation of 9-phenyl-9H-carbazole.

The steric hindrance from the ortho-carbazole group may influence the rate of protodeboronation.

Experimental Evaluation of Thermal Stability

A comprehensive assessment of thermal stability requires a multi-technique approach. The following experimental protocols are designed to provide a thorough characterization of the thermal properties of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset of thermal decomposition and to quantify mass loss events, such as dehydration.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. Running the experiment in both atmospheres can provide insights into oxidative stability.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature beyond complete decomposition (e.g., 600 °C) at a heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Identify the temperature at which a significant mass loss begins (onset temperature of decomposition).

-

Quantify the percentage of mass lost at each step. A mass loss corresponding to three water molecules per three molecules of the boronic acid would confirm the formation of the boroxine.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these events.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. A pinhole in the lid can be used if volatilization of water from dehydration is to be observed.

-

Instrument Setup:

-

Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a temperature that encompasses all expected transitions (e.g., 300 °C) at a heating rate of 10 °C/min. A heat-cool-heat cycle can be employed to investigate the amorphous/crystalline nature and glass transition of the material.

-

-

Data Acquisition: Record the differential heat flow between the sample and a reference pan as a function of temperature.

-

Data Analysis:

-

Identify endothermic peaks, which may correspond to melting or dehydration.

-

Identify exothermic peaks, which may indicate decomposition or crystallization.

-

Determine the melting point (Tm) and the enthalpy of fusion (ΔHf).

-

For amorphous materials, a glass transition temperature (Tg) may be observed. Some N-aryl carbazole derivatives are known to be amorphous with high glass transition temperatures.[6]

-

| Parameter | Description | Typical Value Range for Related Compounds |

| Melting Point (Tm) | Temperature at which the solid transitions to a liquid. | The related 4-isomer has a reported melting point of 264 °C.[7] |

| Decomposition Temp. (Td) | Onset temperature of significant mass loss in TGA. | N-aryl carbazole derivatives often show high thermal stability, with 5% weight loss temperatures (TID) in the range of 350-400 °C.[6] |

| Glass Transition (Tg) | Reversible transition in amorphous materials from a hard, rigid state to a more flexible, rubbery state. | For amorphous N-aryl carbazole derivatives, Tg values can be well above 100 °C, for instance, in the range of 111-173 °C for some bipolar derivatives.[6] |

Powder X-Ray Diffraction (PXRD)

Objective: To assess the solid-state form (crystalline or amorphous) of the material and to detect any changes in crystallinity upon heating.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a thin layer of the powdered sample on a zero-background sample holder.

-

Data Acquisition: Collect a diffraction pattern over a suitable 2θ range (e.g., 2° to 40°) using a copper X-ray source.

-

Variable Temperature PXRD (VT-PXRD): To study solid-state transitions, acquire diffraction patterns at various temperatures, for example, at regular intervals during a controlled heating program.

-

Data Analysis:

-

A pattern with sharp peaks indicates a crystalline material.

-

A broad, featureless halo is characteristic of an amorphous solid.

-

Changes in the diffraction pattern with temperature can reveal phase transitions or the onset of decomposition.

-

Isothermal Stress Studies and Degradant Identification

Objective: To evaluate stability under prolonged thermal stress at a specific temperature and to identify the resulting degradation products.

Step-by-Step Protocol:

-

Stress Conditions: Store accurately weighed samples of this compound in a controlled temperature oven at one or more temperatures below the decomposition onset determined by TGA (e.g., 80 °C, 100 °C, 120 °C) for a defined period (e.g., 1, 2, 4, and 8 weeks).

-

Time-Point Analysis: At each time point, withdraw a sample and analyze it.

-

Analytical Method: Use a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

-

Degradant Identification: Couple the HPLC to a mass spectrometer (LC-MS) to obtain the molecular weights of any impurities. For structural elucidation, preparative HPLC can be used to isolate the degradants for subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

Stabilization Strategies

Understanding the degradation pathways allows for the development of strategies to enhance the stability of this compound.

-

Control of Moisture: Given that both dehydration and protodeboronation can be influenced by water, storing the compound under dry, inert conditions is crucial. Packaging should be hermetically sealed with a desiccant.

-

Formation of Boronic Esters: Boronic acids can be converted to boronic esters (e.g., pinacol esters) to protect the boronic acid moiety from degradation. These esters are often more stable and can be used directly in certain reactions or readily converted back to the boronic acid.

-

Use of MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids that can be easily handled and stored long-term. They are designed for slow release of the active boronic acid under specific reaction conditions, which can be advantageous in synthesis.[8]

Conclusion

While specific, publicly available thermal analysis data for this compound is limited, a comprehensive understanding of its thermal stability can be achieved by applying the principles and experimental protocols outlined in this guide. The primary anticipated thermal event is dehydration to the corresponding boroxine, a process that can be readily characterized by TGA and DSC. The potential for protodeboronation should also be considered, particularly in the presence of moisture. For researchers and developers, a thorough experimental investigation using the described thermoanalytical and chromatographic techniques is essential to ensure the quality, efficacy, and safety of this important chemical intermediate in its intended applications.

References

- BenchChem. (2025).

- MDPI. (2022). 3-(N,N-Diphenylamino)carbazole Donor Containing Bipolar Derivatives with Very High Glass Transition Temperatures as Potential TADF Emitters for OLEDs.

- BenchChem. (2025). Thermal Stability and Decomposition of 2-Nitrophenylboronic Acid: A Technical Guide for Researchers.

- TCI Chemicals. (n.d.). 2-(9H-Carbazol-9-yl)phenylboronic Acid (contains varying amounts of Anhydride).

- Synthesis. (2001).

- Organic Letters. (2001).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding [3-(9H-Carbazol-9-yl)phenyl]boronic Acid: Properties and Procurement.

- Accounts of Chemical Research. (2022).

- DRUG REGULATORY AFFAIRS INTERNATIONAL - WordPress.com. (n.d.). Arylboronic Acids.

- Journal of the American Chemical Society. (2009).

- PubMed. (2001).

- TCI Chemicals. (n.d.). 4-(9H-Carbazol-9-yl)phenylboronic Acid (contains varying amounts of Anhydride).

- NIH. (2022).

- Chem-Impex. (n.d.). 4-(9H-Carbazol-9-yl)phenylboronic acid (contains varying amounts of Anhydride).

- Sigma-Aldrich. (n.d.). (4-(9H-Carbazol-9-yl)phenyl)boronic acid.

- MDPI. (2018).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Quality (9-Phenyl-9H-carbazol-3-yl)

- Organic & Biomolecular Chemistry. (n.d.). Transition-metal free synthesis of N-aryl carbazoles and their extended analogs.

- The Journal of Organic Chemistry. (2022). Light-Induced Access to Carbazole-1,3-dicarbonitrile: A Thermally Activated Delayed Fluorescent (TADF)

- Chemical Communications. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Development and Synthesis of an Arylboronic Acid-based Solid-Phase Amidation Catalyst [organic-chemistry.org]

- 4. 2-(9H-Carbazol-9-yl)phenylboronic Acid | 1189047-28-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. chemimpex.com [chemimpex.com]

- 8. pubs.acs.org [pubs.acs.org]

Solubility of (2-(9H-carbazol-9-yl)phenyl)boronic acid in organic solvents

An In-depth Technical Guide to the Solubility of (2-(9H-carbazol-9-yl)phenyl)boronic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in organic synthesis and materials science. Given the scarcity of published quantitative solubility data for this specific molecule, this document synthesizes information from structurally related analogues—namely carbazole and phenylboronic acid derivatives—to establish a predictive solubility framework. Furthermore, it delivers detailed, field-proven experimental protocols to enable researchers, scientists, and drug development professionals to accurately determine solubility in various organic solvents. The guide emphasizes the underlying chemical principles governing solubility, potential experimental challenges such as anhydride formation, and robust analytical methodologies for quantification.

Introduction: The Significance of this compound

This compound is a bifunctional organic compound featuring a large, aromatic carbazole moiety linked to a phenylboronic acid group.[1] Its structure makes it an exceptionally valuable building block in modern chemistry. The boronic acid functional group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning method for forging carbon-carbon bonds to create complex biaryl systems.[2] The carbazole unit imparts desirable photophysical and electronic properties, making its derivatives essential in the development of materials for organic light-emitting diodes (OLEDs) and other electronic applications.[2]

A precise understanding of the solubility of this compound is not merely academic; it is a critical prerequisite for practical application. For the synthetic chemist, solvent selection dictates reaction kinetics, yield, and purification strategy. For the materials scientist, solubility is paramount for thin-film processing and device fabrication. This guide provides the foundational knowledge and practical workflows necessary to navigate these challenges effectively.

Foundational Principles: What Governs Solubility?

The solubility of this compound is a product of its distinct molecular architecture, which combines a large, rigid, and largely non-polar backbone with a small, polar, and interactive functional group.

-

Molecular Structure and Polarity : The molecule consists of two primary domains:

-

The Hydrophobic Core : The fused carbazole and phenyl rings create an extensive, rigid, and non-polar aromatic system. This core structure predicts favorable interactions with non-polar and moderately polar aprotic solvents through π-π stacking and van der Waals forces.

-

The Hydrophilic Boronic Acid Group : The -B(OH)₂ moiety is polar and capable of acting as a hydrogen bond donor. This group promotes solubility in more polar, protic solvents like alcohols.

-

-

"Like Dissolves Like" : This principle is the cornerstone of solubility prediction.[3] We can anticipate that solvents with polarity and hydrogen bonding characteristics that complement the solute will be most effective. For this compound, a balance is expected:

-

Highly non-polar solvents (e.g., hexanes) will poorly solvate the polar boronic acid group, leading to low solubility.[4][5]

-

Highly polar, protic solvents (e.g., water) will struggle to solvate the large hydrophobic core, also resulting in very poor solubility.[2]

-

Solvents with intermediate polarity and/or hydrogen bond accepting capabilities (e.g., THF, Chloroform, DMF, Acetone) are predicted to be the most effective.[4][5][6]

-

-

The Complication of Anhydride Formation : A critical consideration for boronic acids is their propensity to undergo reversible dehydration to form cyclic trimetric anhydrides, known as boroxines.[5][7][8] This equilibrium means that in solution, and even in the solid state, one may be dealing with a mixture of the boronic acid and its boroxine. Since the boroxine is significantly less polar than the parent acid, its formation complicates solubility measurements and can lead to irreproducible results if not accounted for.[5][8] Commercial samples of this compound are often sold containing varying amounts of the anhydride.[9]

-

Effect of Temperature : For most solid organic compounds, the dissolution process is endothermic. Therefore, in accordance with Le Châtelier's Principle, solubility is expected to increase with rising temperature.[10][11][12] This property is fundamental to purification by recrystallization.

Predicted Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aprotic Polar | Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents effectively solvate both the aromatic backbone and the boronic acid group. DMF and DMSO are particularly effective for carbazoles.[6][10][13] |

| Ethers | Diethyl Ether, 1,4-Dioxane | High to Moderate | Phenylboronic acid shows high solubility in ethers. The large carbazole group may slightly reduce this, but good solubility is expected.[4][5] |

| Ketones | Acetone, 3-Pentanone | High to Moderate | Ketones are effective solvents for phenylboronic acid.[4][5] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Phenylboronic acid has moderate solubility in chloroform.[4][5] These solvents will effectively solvate the aromatic core. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to Low | While these non-polar solvents are good for the carbazole moiety, they are poor solvents for the polar boronic acid group.[4][10] |

| Alcohols | Methanol, Ethanol | Moderate to Low | The ability to hydrogen bond will aid solubility, but the overall polarity may not be optimal for the large non-polar segment. |

| Non-polar Alkanes | Hexanes, Heptane | Very Low / Insoluble | These solvents cannot effectively solvate the polar boronic acid functional group.[4][5] |

| Aqueous | Water | Insoluble | The large, hydrophobic nature of the molecule overwhelmingly outweighs the polarity of the boronic acid group.[2][4] |

Experimental Protocol for Solubility Determination

Accurate solubility data must be determined empirically. The following section provides a robust, self-validating protocol based on the equilibrium saturation method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Overall Experimental Workflow

The process involves achieving a saturated solution, separating the liquid phase, and accurately measuring the solute concentration.

Caption: Workflow for Equilibrium Solubility Determination

Detailed Protocol: Equilibrium Method

This method measures the concentration of a saturated solution at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents (HPLC grade)

-

2-4 mL glass vials with screw caps and PTFE septa

-

Thermostatic shaker or orbital shaker in a temperature-controlled environment

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes (glass or polypropylene)

-

0.22 µm syringe filters (ensure compatibility with the solvent, e.g., PTFE)

-

HPLC system with a UV detector

Procedure:

-

Preparation : To a 4 mL glass vial, add a known volume of the chosen solvent (e.g., 2.00 mL). Add an excess amount of this compound. An excess is critical to ensure saturation; enough solid should remain undissolved at the end of the experiment.

-

Equilibration : Seal the vial tightly. Place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture at a constant speed for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typical.[14] It is advisable to run a preliminary time-course experiment (sampling at 12, 24, 36, 48 hours) to confirm that the concentration has reached a stable plateau.

-

Sample Collection : After equilibration, remove the vial from the shaker and let it stand at the same temperature to allow the undissolved solid to settle.

-

Filtration : Carefully draw the supernatant (the clear liquid above the solid) into a syringe. Attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter material. Dispense the clear, saturated filtrate into a clean, pre-weighed vial.

-

Dilution : Accurately weigh the collected filtrate. Then, perform a precise serial dilution with the same solvent into a volumetric flask to bring the concentration into the linear range of the analytical method (see section 4.3).

-

Quantification : Analyze the diluted sample using a calibrated HPLC-UV method as described below.

-

Calculation : Using the concentration determined by HPLC, account for the dilution factor to calculate the concentration of the original saturated solution. Express solubility in desired units (e.g., mg/mL, mol/L).

Protocol: Analytical Quantification by HPLC-UV

Objective : To create a reliable calibration curve to quantify the concentration of the analyte in the saturated filtrate.

Procedure:

-

Stock Solution Preparation : Accurately weigh a small amount of this compound (e.g., 10.0 mg) and dissolve it in a 10.00 mL volumetric flask using a solvent in which it is highly soluble (e.g., THF or DMF) to create a 1 mg/mL stock solution.

-

Standard Preparation : Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards of known concentrations that bracket the expected concentration of your diluted sample.

-

HPLC Analysis : Inject the standards and the diluted sample onto the HPLC system. A typical starting point for method development would be a C18 column with a gradient elution using mobile phases like acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). Monitor at a wavelength where the compound exhibits strong UV absorbance (determined by a UV scan).

-

Calibration Curve : Plot the peak area from the HPLC chromatogram versus the known concentration for each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value >0.99 is required for a reliable calibration.[15]

-

Sample Concentration Calculation : Use the peak area of the diluted sample and the equation from the calibration curve to calculate its concentration.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to the following guidelines is mandatory when handling this compound and its solutions.

-

Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

Hazard Identification : This compound is classified as causing skin and eye irritation. Avoid contact with skin and eyes.

-

Handling : Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16][17] Use non-sparking tools.

-

Storage : Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[16][18]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste.[19]

Conclusion

This compound exhibits a complex solubility profile governed by the interplay between its large hydrophobic carbazole-phenyl core and its polar boronic acid functional group. While a predictive framework suggests high solubility in polar aprotic solvents like THF and DMF, and low solubility in non-polar alkanes, empirical determination is essential for any practical application. The potential for boroxine formation introduces a significant variable that necessitates carefully controlled experimental conditions. The detailed equilibrium saturation and HPLC quantification protocols provided in this guide offer a robust framework for researchers to generate the precise and reliable solubility data required for optimizing synthetic reactions, purification processes, and materials formulation.

References

- Vertex AI Search. (n.d.). Carbazole - Solubility of Things.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of (4-(Butylsulfinyl)phenyl)boronic acid in Organic Solvents.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents.

- BenchChem. (2025).

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 1H-Benzo(a)carbazole in Organic Solvents.

- Sumitomo Chemical. (2012).

- Domańska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.

- Ma, Y. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Hogeschool van Arnhem en Nijmegen.

- Smolecule. (n.d.). (9-Phenyl-9H-carbazol-4-yl)boronic acid.

- ChemicalBook. (2025). B-[2-(9H-Carbazol-9-yl)phenyl]boronic acid.

- Request PDF. (2025).

- Sigma-Aldrich. (2025).

- Echemi. (n.d.). (9-phenyl-9H-carbazol-2-yl)boronic acid.

- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

- ResearchGate. (n.d.).

- Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.

- TCI Chemicals. (n.d.). 2-(9H-Carbazol-9-yl)phenylboronic Acid (contains varying amounts of Anhydride).

- U.S. Borax. (n.d.). Boron testing methods.

- ResearchGate. (n.d.). Solubility of Anthracene and Carbazole in DMF and DMF with 5, 10, and 15% Urea in Mole Fraction (×10 −3 ).

- Cao, H., et al. (2022). Understanding the interaction mechanism of carbazole/anthracene with N , N -dimethylformamide: NMR study substantiated carbazole separation.

- Toronto Research Chemicals. (2025). MSDS of Boronic acid, B-[6-(9H-carbazol-9-yl-1,2,3,4,5,6,7,8-d8)phenyl-2,3,4,5-d4].

- FandaChem. (n.d.). Acide 2-(9H-carbozol-9-yl)phénylboronique.

- Leszczyński, P., et al. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.

- ChemicalBook. (2025). (9-phenyl-9H-carbazol-2-yl)boronic acid.

- Fisher Scientific. (2025).

- Wikipedia. (n.d.). Phenylboronic acid.

- BYJU'S. (n.d.). Factors Affecting Solubility.

- Sporzyński, A., et al. (2024).

- TCI Chemicals. (n.d.). 4-(9H-Carbazol-9-yl)phenylboronic Acid (contains varying amounts of Anhydride).

- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.

- Ghanti, M., et al. (2024). Biochemistry, Dissolution and Solubility.

Sources

- 1. B-[2-(9H-Carbazol-9-yl)phenyl]boronic acid | 1189047-28-6 [chemicalbook.com]

- 2. Buy (9-Phenyl-9H-carbazol-4-yl)boronic acid [smolecule.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. 4-(9H-Carbazol-9-yl)phenylboronic Acid | 419536-33-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. byjus.com [byjus.com]

- 12. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Understanding the interaction mechanism of carbazole/anthracene with N , N -dimethylformamide: NMR study substantiated carbazole separation - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D2IM00020B [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. echemi.com [echemi.com]

- 17. capotchem.cn [capotchem.cn]

- 18. fishersci.com [fishersci.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Profile of (2-(9H-carbazol-9-yl)phenyl)boronic acid: A Technical Guide for Researchers

Affiliation: Advanced Spectroscopic Applications Division

Introduction